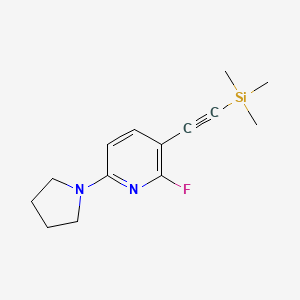

2-Fluoro-6-(pyrrolidin-1-YL)-3-((trimethylsilyl)-ethynyl)pyridine

Vue d'ensemble

Description

2-Fluoro-6-(pyrrolidin-1-YL)-3-((trimethylsilyl)-ethynyl)pyridine is a useful research compound. Its molecular formula is C14H19FN2Si and its molecular weight is 262.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Fluoro-6-(pyrrolidin-1-YL)-3-((trimethylsilyl)-ethynyl)pyridine (CAS No. 1203499-05-1) is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with a fluorine atom and a pyrrolidine moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H19FN2Si

- Molecular Weight : 262.41 g/mol

- Structural Features : The compound contains a fluorine atom at the 2-position and a trimethylsilyl group attached to an ethynyl moiety, which may enhance its lipophilicity and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. The incorporation of the fluorine atom and the trimethylsilyl group can be achieved through various halogenation and silylation reactions. Detailed synthetic routes are often proprietary or found in specialized literature.

Case Studies

- Anticancer Activity : In vitro studies on structurally similar compounds have indicated that fluorinated pyridines can inhibit tumor cell growth by inducing apoptosis and blocking cell cycle progression. For example, compounds targeting the epidermal growth factor receptor (EGFR) have shown promise in treating various cancers.

- Antiviral Potential : Research into fluorinated nucleosides has revealed their ability to inhibit viral polymerases, thus preventing viral replication. This mechanism is particularly relevant for developing treatments against RNA viruses.

Research Findings

Recent investigations into related compounds have highlighted several key findings:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antiviral and Anticancer Properties

The introduction of fluorine into organic compounds often enhances their biological activity. Fluorinated nucleosides and nucleotides have been pivotal in developing antiviral drugs. For instance, compounds similar to 2-Fluoro-6-(pyrrolidin-1-YL)-3-((trimethylsilyl)-ethynyl)pyridine have shown potential in inhibiting viral replication and tumor growth by mimicking natural nucleosides, thus interfering with nucleic acid synthesis .

Mechanism of Action

Fluorinated compounds typically exhibit increased stability and lipophilicity, enhancing their cellular uptake. This property is crucial for drugs targeting viral infections or cancer cells, as it allows for more effective delivery and retention within the target cells. For example, fluorinated nucleosides can be phosphorylated within cells to form active triphosphate derivatives that inhibit viral DNA polymerases or integrate into viral genomes .

Synthesis and Reactivity

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

- Sonogashira Coupling : This method involves coupling a terminal alkyne with a halogenated pyridine derivative in the presence of a palladium catalyst to form the desired ethynyl compound.

- Fluorination Reactions : The introduction of fluorine can be accomplished using reagents such as Selectfluor or via electrophilic fluorination methods .

Case Studies

Case Study 1: Antiviral Activity

Research has demonstrated that compounds structurally related to this compound exhibit significant antiviral activity against herpes simplex virus (HSV). In vitro studies indicated that these compounds could reduce viral titers substantially, showing promise for future therapeutic developments .

Case Study 2: Cancer Treatment

Another study focused on the anticancer properties of fluorinated pyridines, highlighting their ability to inhibit cell proliferation in various cancer cell lines. The mechanism was linked to the disruption of DNA synthesis pathways, leading to apoptosis in cancer cells .

Propriétés

IUPAC Name |

2-(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2Si/c1-18(2,3)11-8-12-6-7-13(16-14(12)15)17-9-4-5-10-17/h6-7H,4-5,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJLOPDZKMCJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(N=C(C=C1)N2CCCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001168649 | |

| Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-[2-(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001168649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-05-1 | |

| Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-[2-(trimethylsilyl)ethynyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-[2-(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001168649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.